molecular formula C13H10N6O2 B11845392 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- CAS No. 141300-29-0

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)-

Cat. No.: B11845392
CAS No.: 141300-29-0
M. Wt: 282.26 g/mol
InChI Key: XSUAKXJENOJVNQ-UHFFFAOYSA-N
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Description

The compound 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- (hereafter referred to as Compound M) is a nitrogen-rich heterocyclic molecule characterized by a fused pyrazolo-triazolo-pyrimidinone core and a 4-methoxyphenyl substituent at the 8-position.

Properties

CAS No.

141300-29-0

Molecular Formula

C13H10N6O2

Molecular Weight

282.26 g/mol

IUPAC Name

10-(4-methoxyphenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C13H10N6O2/c1-21-9-4-2-8(3-5-9)18-7-15-19-12(20)10-6-14-17-11(10)16-13(18)19/h2-7H,1H3,(H,14,17)

InChI Key

XSUAKXJENOJVNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isocyanate with hydrazine derivatives to form the pyrazole ring, followed by cyclization with triazole and pyrimidine precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves cyclization reactions of pyrazole derivatives with various heterocycles. Recent studies have demonstrated methods such as microwave-assisted synthesis to enhance yield and reduce reaction times . Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Biological Activities

The biological applications of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one derivatives are extensive:

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated potent activity compared to standard antibiotics .

Anti-inflammatory Properties

Another important application is in the development of anti-inflammatory agents. A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit inflammation in animal models. Results indicated that some compounds had lower toxicity and ulcerogenic effects than traditional anti-inflammatory drugs like Diclofenac .

Antitumor Activity

The potential antitumor effects of these compounds have been explored as well. The triazole-pyrimidine framework has been identified as a promising scaffold for developing anticancer agents due to its ability to interact with biological targets involved in cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one derivatives:

  • Case Study 1: Antimicrobial Evaluation
    A study synthesized multiple derivatives and tested them against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Selected compounds showed inhibition zones comparable to established antibiotics .
  • Case Study 2: Anti-inflammatory Screening
    In a controlled study involving carrageenan-induced paw edema in rats, certain derivatives significantly reduced inflammation compared to the control group. The results suggested a promising therapeutic index for further development .

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs:

8-(4-Bromophenyl) analog (Compound B): Bromine substituent instead of methoxy .

C1: 7-Trichloromethyl and 8-amino substituents .

C2: 7-(2-Hydroxyphenyl) and 8-amino substituents .

Dimethylaminopropyl-methoxyphenyl analog (Compound D): Additional dimethylaminopropyl chain .

Trifluoromethylphenyl analog (Compound T): 4-Trifluoromethylphenyl substituent .

Comparative Analysis:

Compound Substituent(s) Key Properties Applications Toxicity (LD₅₀)
M 8-(4-Methoxyphenyl) Enhanced electron density; potential corrosion inhibitor, moderate solubility Corrosion inhibition, drug discovery Not reported; inferred lower toxicity
B 8-(4-Bromophenyl) Higher electronegativity; emits Br⁻ and NOₓ upon decomposition Research chemical orl-mus: >1 g/kg; ipr-mus: 700 mg/kg
C1 7-Trichloromethyl, 8-NH₂ Strong electron-withdrawing groups; high corrosion inhibition efficiency Corrosion inhibition in acidic media Not reported
C2 7-(2-Hydroxyphenyl), 8-NH₂ Antioxidant properties; moderate solubility Antioxidant, corrosion inhibition Not reported
D Dimethylaminopropyl, methoxy Improved solubility via tertiary amine; potential CNS activity Pharmaceutical lead optimization Not reported
T 8-(4-Trifluoromethylphenyl) Enhanced lipophilicity; strong binding affinity Enzyme inhibition (e.g., PDE10) Not reported

Table 1 : Structural and functional comparison of Compound M with analogs.

Key Observations:

  • Electronic Effects : The 4-methoxy group in Compound M donates electrons via resonance, contrasting with the electron-withdrawing bromine in Compound B or trifluoromethyl in Compound T . This difference may modulate corrosion inhibition efficiency, where electron-rich compounds (e.g., M ) could adsorb more effectively onto metal surfaces .
  • Toxicity : Compound B exhibits moderate toxicity (ipr-mus LD₅₀: 700 mg/kg), while Compound M ’s methoxy group likely reduces acute toxicity compared to halogens .
  • Biological Activity: Amino-substituted analogs (C1, C2) show antioxidant and corrosion inhibition properties, suggesting that Compound M’s lack of an amino group may limit similar bioactivity unless modified .

Biological Activity

The compound 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Chemical Formula : C13H12N6O
  • Molecular Weight : 266.258 g/mol
  • CAS Number : 141300-28-9

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one demonstrate effectiveness against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in vitro against several cancer cell lines. The findings suggest that it can induce apoptosis in cancer cells through multiple pathways.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)12.5Cell cycle arrest and apoptosis
A549 (Lung Cancer)18.0Inhibition of proliferation

Antileishmanial Activity

One study highlighted the antileishmanial effects of related triazolo-pyrimidine complexes against Leishmania infantum and Leishmania braziliensis. The compounds demonstrated IC50 values comparable to standard treatments.

  • Active Compounds : Cu(II) and Co(II) complexes with triazole-pyrimidine ligands showed significant activity.
Compound IC50 for L. infantum (μM) IC50 for L. braziliensis (μM)
Cu(HmtpO)2(H2O)320.022.1
Co(HmtpO)(H2O)324.423.5

Study on Antitumor Effects

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized new complexes based on pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects against various cancer cell lines. The study concluded that these derivatives could serve as promising candidates for further development as antitumor agents due to their ability to induce cell death selectively in cancerous cells while sparing normal cells .

Synthesis and Evaluation

A practical synthesis method involving microwave irradiation has been developed for creating these pyrazolo derivatives efficiently. This method allows for rapid synthesis while maintaining high yields and purity .

Q & A

Q. What are the standard synthetic routes for preparing derivatives of this compound?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry acetonitrile under reflux conditions. Purification involves solvent evaporation, filtration, and recrystallization from acetonitrile . Alternative routes include coupling with aryl/alkyl isocyanates or substituted benzoyl chlorides in dichloromethane or dry benzene, followed by column chromatography .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of synthesized derivatives?

Structural confirmation requires multi-spectral analysis:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm). For example, the 4-methoxyphenyl substituent shows a singlet at δ 3.8 ppm for the OCH3 group .
  • IR : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) in pyrimidinone and triazole moieties .

Q. What solvents and reaction conditions optimize yield for this compound?

Polar aprotic solvents (e.g., acetonitrile) at reflux (80–100°C) are optimal for nucleophilic substitutions. For condensation reactions, dichloromethane at 0–25°C minimizes side products. Yields improve with excess reagents (1.5–2.0 equivalents) and inert atmospheres (N2/Ar) .

Q. How does the 4-methoxyphenyl substituent influence solubility?

The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) by increasing polarity. Derivatives with bulky substituents (e.g., benzyl) show reduced solubility, requiring recrystallization from acetonitrile/water mixtures .

Advanced Research Questions

Q. What computational methods predict the compound’s inhibitory activity?

Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment) to correlate electronic structure with inhibitory efficacy. Molecular docking against target proteins (e.g., kinases) validates binding modes. For example, a HOMO-LUMO gap <4 eV suggests high reactivity in triazolo-pyrimidine derivatives .

Q. How can reaction optimization address low yields in N-alkylation steps?

Low yields often arise from steric hindrance or poor leaving-group mobility. Strategies include:

  • Using phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
  • Switching to microwave-assisted synthesis (30–60 min vs. 12–24 hrs) for faster kinetics .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Adopt a randomized block design with split-split plots for multi-factor optimization (e.g., solvent, temperature, catalyst). Replicate each condition 4x to account for variability. Statistical tools (ANOVA) identify significant factors (p<0.05) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate NMR/IR with High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation. For ambiguous peaks (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Q. What mechanisms explain the compound’s biological activity in kinase inhibition?

The triazolo-pyrimidine core acts as an ATP-mimetic, binding to the kinase active site. The 4-methoxyphenyl group enhances hydrophobic interactions with allosteric pockets, while substituents at position 8 modulate selectivity .

Q. How to assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS. Derivatives with electron-withdrawing groups (e.g., Cl) show higher stability .

Methodological and Data Analysis

Q. What statistical methods analyze dose-response relationships in bioassays?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC50 values. The Hill equation models cooperativity, with a Hill coefficient >1 indicating positive allosteric modulation .

Q. How to validate computational docking results experimentally?

Perform competitive binding assays with ATP analogs (e.g., [γ-32P]ATP). A >50% reduction in radiolabeled ATP incorporation confirms competitive inhibition predicted by docking .

Q. What techniques characterize crystallinity in solid-state formulations?

Powder X-ray Diffraction (PXRD) identifies polymorphs. Differential Scanning Calorimetry (DSC) measures melting points and detects amorphous content. For hygroscopic derivatives, Dynamic Vapor Sorption (DVS) assesses moisture uptake .

Q. How to design SAR studies for derivatives with modified aryl groups?

Synthesize analogs with substituents varying in size (e.g., methyl, phenyl), polarity (e.g., -OCH3, -NO2), and position (para vs. meta). Test against a panel of kinases to map steric and electronic effects .

Q. What protocols ensure safe handling of this compound in the lab?

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Store at 2–8°C in sealed containers under nitrogen.
  • Dispose of waste via incineration (≥1000°C) to prevent environmental release .

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